(S)-4-(3-Ethoxypyrrolidin-1-yl)-2-methylquinazolin-7-ol
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Overview
Description
(S)-4-(3-Ethoxypyrrolidin-1-yl)-2-methylquinazolin-7-ol is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with an ethoxypyrrolidine group and a hydroxyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(3-Ethoxypyrrolidin-1-yl)-2-methylquinazolin-7-ol typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethoxypyrrolidine Group: This step involves the nucleophilic substitution reaction where the ethoxypyrrolidine moiety is introduced to the quinazoline core.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Controlling temperature and pressure to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(3-Ethoxypyrrolidin-1-yl)-2-methylquinazolin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxypyrrolidine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield quinazolinone derivatives, while substitution reactions can produce a variety of substituted quinazoline compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (S)-4-(3-Ethoxypyrrolidin-1-yl)-2-methylquinazolin-7-ol exerts its effects involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-(3-Ethoxypyrrolidin-1-yl)-2-methylquinazolin-7-ol: Lacks the (S)-configuration, which may affect its biological activity.
4-(3-Methoxypyrrolidin-1-yl)-2-methylquinazolin-7-ol: Similar structure but with a methoxy group instead of an ethoxy group.
4-(3-Ethoxypyrrolidin-1-yl)-2-ethylquinazolin-7-ol: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(S)-4-(3-Ethoxypyrrolidin-1-yl)-2-methylquinazolin-7-ol is unique due to its specific stereochemistry and substitution pattern, which can significantly influence its chemical and biological properties compared to similar compounds.
Properties
CAS No. |
646450-74-0 |
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Molecular Formula |
C15H19N3O2 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
4-[(3S)-3-ethoxypyrrolidin-1-yl]-2-methylquinazolin-7-ol |
InChI |
InChI=1S/C15H19N3O2/c1-3-20-12-6-7-18(9-12)15-13-5-4-11(19)8-14(13)16-10(2)17-15/h4-5,8,12,19H,3,6-7,9H2,1-2H3/t12-/m0/s1 |
InChI Key |
KVTYQRCORGXOGN-LBPRGKRZSA-N |
Isomeric SMILES |
CCO[C@H]1CCN(C1)C2=NC(=NC3=C2C=CC(=C3)O)C |
Canonical SMILES |
CCOC1CCN(C1)C2=NC(=NC3=C2C=CC(=C3)O)C |
Origin of Product |
United States |
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